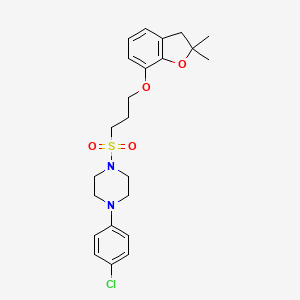
2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid, also known as AMT, is an organic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. AMT is a thiazole derivative that contains both carboxylic acid and amide functional groups, making it a versatile compound for various applications.
作用机制
The mechanism of action of 2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid is not well understood, but it is believed to involve the inhibition of the NF-κB pathway, which is a key signaling pathway involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid has been shown to have antioxidant activity and can scavenge free radicals. The compound has also been shown to have antimicrobial activity against a variety of bacteria and fungi.
实验室实验的优点和局限性
One of the main advantages of using 2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid in lab experiments is its versatility. The compound can be easily synthesized and can be modified to incorporate different functional groups, making it a useful tool for studying a variety of biochemical and physiological processes. However, one limitation of using 2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research involving 2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid. One area of interest is the development of new derivatives of the compound that have improved solubility and bioavailability. Another area of interest is the study of the compound's potential applications in cancer research, as it has been shown to have anti-tumor properties in some studies. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid and its potential applications in treating inflammatory diseases and other conditions.
合成方法
2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid can be synthesized through a multi-step process that involves the condensation of 2-amino-5-methylthiazole with ethyl acetoacetate, followed by the addition of acetic anhydride to form the corresponding acetamide. The final step involves the hydrolysis of the acetamide to yield 2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid.
科学研究应用
2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid has been extensively studied for its potential applications in biochemical and physiological research. The compound has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. This makes 2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid a promising candidate for the treatment of inflammatory diseases such as arthritis.
属性
IUPAC Name |
2-(1-acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-4(10-6(3)12)8-11-7(9(13)14)5(2)15-8/h4H,1-3H3,(H,10,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWUYKWGJQPLHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C(C)NC(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenecarbohydrazide](/img/structure/B2817604.png)


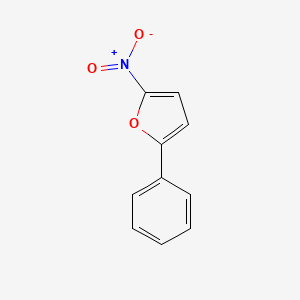

![Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/no-structure.png)
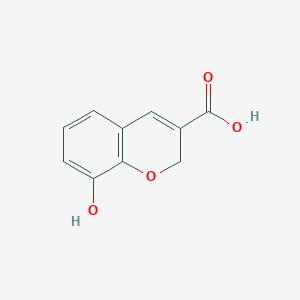

![3-(4-chlorophenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2817615.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2817616.png)
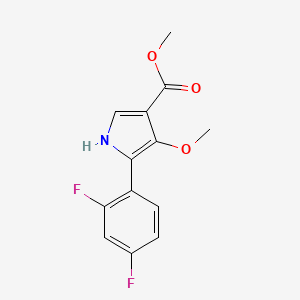
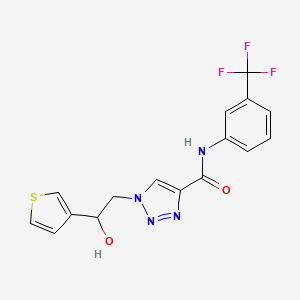
![Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B2817623.png)
